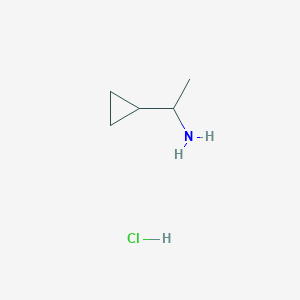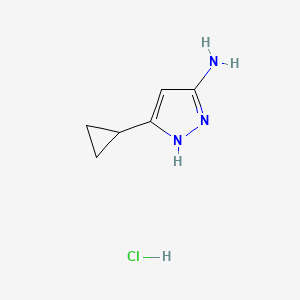
1-Cyclopropylethylamine hydrochloride
Overview
Description
1-Cyclopropylethylamine hydrochloride, also known as 1-cyclopropyl-ethylamine, is a compound with the molecular formula C5H12ClN and a molecular weight of 121.61 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to an ethylamine group . The SMILES string for this compound isCC(N)C1CC1 . Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed container in a dry room . The compound is an irritant .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : 1-Cyclopropylethylamine hydrochloride has been utilized in the synthesis of new compounds like 1-ethynylcyclopropylamine and its derivatives. These compounds have potential applications in various chemical syntheses (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Cycloaddition Reactions : The compound has been involved in intramolecular Diels−Alder reactions, demonstrating its utility in complex chemical synthesis processes, such as the total synthesis of aloperine, a natural product (Brosius, Overman, & Schwink, 1999).
Synthesis of β-Oligopeptides : Research has shown the utility of this compound in the synthesis of β-oligopeptides, which are of interest due to their unique structural properties and potential biomedical applications (Abele, Seiler, & Seebach, 1999).
β-Lactam Synthesis : This compound has been used in the efficient synthesis of β-lactams, which are crucial structures in many antibiotics, indicating its importance in pharmaceutical chemistry (Kanwar & Sharma, 2005).
Pharmacological Research
Antidepressant Agents : It has been a part of studies exploring its potential as an antidepressant agent, indicating its significance in neuropsychiatric research (Clark et al., 1979).
Antileukemic Activity : Derivatives of this compound have been synthesized and evaluated for their in vitro antileukemic activity, showing its potential in cancer research (Siwy et al., 2006).
Identification in Plant Tissues : Its metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, was identified in wilted wheat leaves, indicating its presence and potential role in plant biology (Hoffman, Yang, & McKeon, 1982).
Selective Serotonin Reuptake Inhibitor : It has been used in the synthesis of a selective serotonin reuptake inhibitor, highlighting its application in the development of psychiatric medications (Anthes et al., 2008).
Nonpeptide Agonist Discovery : It contributed to the discovery of a nonpeptidic agonist of the urotensin-II receptor, demonstrating its relevance in receptor-based pharmacology (Croston et al., 2002).
Cyclopalladation Reactions : Research on cyclopalladation reactions of derivatives shows its applicability in inorganic chemistry and potential in catalyst development (Fuchita, Yoshinaga, Ikeda, & Kinoshita-Kawashima, 1997).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWFMMNJURDPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585816 | |
| Record name | 1-Cyclopropylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42390-64-7 | |
| Record name | 1-Cyclopropylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropylethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)